molecular formula C7H8ClNO B12317048 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B12317048
M. Wt: 157.60 g/mol
InChI Key: DREQPJLXVSOLKX-UHFFFAOYSA-N
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Description

2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic organic compound featuring a norbornane-like framework with an oxygen atom in the bridge (7-oxa) and a chlorine substituent at the 2-position, along with a nitrile functional group. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C7H8ClNO/c8-7(4-9)3-5-1-2-6(7)10-5/h5-6H,1-3H2

InChI Key

DREQPJLXVSOLKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)(C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The bicyclic structure can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Products include azido or cyano derivatives.

    Reduction: Amines are the major products.

    Oxidation: Products include carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with various molecular targets. The chlorine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, which is crucial in organic synthesis and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related bicyclo[2.2.1]heptane derivatives, focusing on substituents, physical properties, and applications.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile C₇H₇ClNO 171.59 (calculated) 2-Cl, 7-Oxa, 2-CN Electron-withdrawing Cl and CN groups enhance electrophilicity .
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile C₇H₇NO 137.14 7-Oxa, 2-CN Lacks Cl, leading to lower reactivity in substitution reactions .
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile C₉H₁₃NO 151.21 1-CH₃, 4-CH₃, 7-Oxa, 2-CN Methyl groups increase steric bulk, reducing reaction rates .
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile C₉H₁₁NO₂ 165.19 2-CH₂OCH₃, 7-Oxa, 2-CN Methoxymethyl group enhances solubility in polar solvents .
Exo-bicyclo[2.2.1]heptane-2-carbonitrile C₈H₉N 119.16 No oxygen bridge, exo-CN Higher melting point (299.6 K) due to crystalline stability .

Physicochemical Properties

  • Melting Points: Exo-bicyclo[2.2.1]heptane-2-carbonitrile: 299.6 K . Chloro-substituted analogs (e.g., 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid): Higher polarity likely reduces melting points compared to non-polar derivatives, though exact data is unavailable .
  • Reactivity :
    • The chloro and nitrile groups in the target compound make it more reactive toward nucleophilic substitution compared to methyl- or methoxymethyl-substituted analogs .
    • The absence of chlorine in 7-oxabicyclo[2.2.1]heptane-2-carbonitrile results in lower electrophilicity, limiting its utility in certain coupling reactions .

Biological Activity

2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound notable for its unique structural features, including a chlorine atom and a nitrile group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pest control and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is C_7H_8ClN\O , with a molecular weight of approximately 157.6 g/mol. The bicyclic structure contributes to its chemical reactivity and biological interactions.

Biological Activity

Pesticidal Properties
Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane, including 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exhibit significant pesticidal properties against various microorganisms and animal pests. These compounds are being investigated for their potential applications in agricultural settings as effective pest control agents .

Mechanisms of Action
The biological mechanisms underlying the activity of this compound are still under investigation, but studies suggest that it may act through receptor binding or enzyme inhibition pathways. Interaction studies have focused on evaluating its potency against specific targets, often employing various assays to understand its mechanism of action .

Table 1: Comparative Biological Activity of Related Compounds

CompoundKey FeaturesBiological Activity
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrileChlorine and nitrile groups; pesticidal propertiesSignificant against pests
7-Oxabicyclo[2.2.1]heptaneNo halogen or nitrile; simpler structureLimited biological activity
7-Azabicyclo[2.2.1]heptaneContains nitrogen; different reactivityVaries based on derivatives
Bicyclo[3.3.0]octane derivativesLarger ring size; different functionalizationVaries widely

This table highlights the unique features of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile compared to structurally similar compounds, emphasizing its potential applications in pest control.

Case Study: Pesticidal Efficacy

A study investigated the efficacy of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile against common agricultural pests such as aphids and beetles. The results demonstrated a significant reduction in pest populations when treated with this compound, suggesting its potential as a viable alternative to conventional pesticides .

Synthesis Methods

Various synthetic routes have been developed for the preparation of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, often requiring optimization to achieve high yields and purity levels:

  • Diels-Alder Reaction : Utilizing furan and α-chloroacrylonitrile to form the bicyclic structure.
    \text{Furan}+\alpha \text{ chloroacrylonitrile}\rightarrow \text{Bicyclic product}
  • Hydrolysis and Catalytic Hydrogenation : Following Diels-Alder reactions, mild hydrolysis can yield the desired carbonitrile form through subsequent catalytic hydrogenation steps.

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